Cas no 535925-49-6 (2-chloro-5-fluoro-1H-indole-3-carbaldehyde)
2-chloro-5-fluoro-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-5-fluoro-1H-Indole-3-carboxaldehyde
- AS-9543
- 2-chloro-5-fluoro-1H-indole-3-carbaldehyde
- CS-0331844
- AKOS006293945
- MFCD05178217
- SCHEMBL24522320
- 535925-49-6
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- MDL: MFCD05178217
- Inchi: 1S/C9H5ClFNO/c10-9-7(4-13)6-3-5(11)1-2-8(6)12-9/h1-4,12H
- InChI Key: NNEDERDZTHSBAG-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C2C=C(C=CC=2N1)F
Computed Properties
- Exact Mass: 197.0043696g/mol
- Monoisotopic Mass: 197.0043696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 32.9Ų
2-chloro-5-fluoro-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C376768-2.5mg |
2-chloro-5-fluoro-1H-indole-3-carbaldehyde |
535925-49-6 | 2.5mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C376768-5mg |
2-chloro-5-fluoro-1H-indole-3-carbaldehyde |
535925-49-6 | 5mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C376768-25mg |
2-chloro-5-fluoro-1H-indole-3-carbaldehyde |
535925-49-6 | 25mg |
$ 160.00 | 2022-04-01 | ||
| Matrix Scientific | 179275-1g |
2-Chloro-5-fluoro-1H-indole-3-carbaldehyde |
535925-49-6 | 1g |
$608.00 | 2023-09-09 | ||
| Matrix Scientific | 179275-5g |
2-Chloro-5-fluoro-1H-indole-3-carbaldehyde |
535925-49-6 | 5g |
$1486.00 | 2023-09-09 | ||
| Apollo Scientific | PC300936-250mg |
2-Chloro-5-fluoro-1H-indole-3-carbaldehyde |
535925-49-6 | 250mg |
£138.00 | 2025-02-21 | ||
| Apollo Scientific | PC300936-1g |
2-Chloro-5-fluoro-1H-indole-3-carbaldehyde |
535925-49-6 | 1g |
£385.00 | 2025-02-21 | ||
| abcr | AB497645-1 g |
2-Chloro-5-fluoro-1H-indole-3-carbaldehyde |
535925-49-6 | 1g |
€449.80 | 2023-04-19 | ||
| abcr | AB497645-5 g |
2-Chloro-5-fluoro-1H-indole-3-carbaldehyde |
535925-49-6 | 5g |
€1,044.50 | 2023-04-19 | ||
| OTAVAchemicals | 1034078-50MG |
2-chloro-5-fluoro-1H-indole-3-carbaldehyde |
535925-49-6 | 95% | 50MG |
$115 | 2023-06-25 |
2-chloro-5-fluoro-1H-indole-3-carbaldehyde Suppliers
2-chloro-5-fluoro-1H-indole-3-carbaldehyde Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-chloro-5-fluoro-1H-indole-3-carbaldehyde
2-Chloro-5-fluoro-1H-indole-3-carbaldehyde (CAS No. 535925-49-6): An Overview of Its Properties, Synthesis, and Applications
2-Chloro-5-fluoro-1H-indole-3-carbaldehyde (CAS No. 535925-49-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloro and fluoro substituent on the indole ring, along with an aldehyde functional group. These features contribute to its potential utility in various biological and pharmaceutical applications.
The chemical structure of 2-chloro-5-fluoro-1H-indole-3-carbaldehyde is defined by the presence of a substituted indole ring, which is a common motif in many biologically active molecules. The indole ring itself is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyrrole ring. The introduction of the chloro and fluoro substituents at specific positions on the indole ring imparts unique electronic and steric properties to the molecule, making it an attractive candidate for drug design and development.
In terms of synthesis, 2-chloro-5-fluoro-1H-indole-3-carbaldehyde can be prepared through a variety of methods. One common approach involves the condensation of 2-chloro-5-fluoroaniline with glyoxal in the presence of an acid catalyst. This reaction typically yields the desired product in moderate to good yields. Another method involves the use of palladium-catalyzed cross-coupling reactions, which have been shown to be highly efficient for the synthesis of substituted indoles. These synthetic routes not only provide access to the target compound but also offer opportunities for structural modifications, thereby expanding its potential applications.
The physical and chemical properties of 2-chloro-5-fluoro-1H-indole-3-carbaldehyde have been extensively studied. It is a solid at room temperature and exhibits moderate solubility in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO). The compound is relatively stable under standard laboratory conditions but should be stored away from strong oxidizing agents and moisture to prevent degradation. Its melting point and other physical properties can vary slightly depending on the purity and crystalline form of the sample.
In recent years, 2-chloro-5-fluoro-1H-indole-3-carbaldehyde has been investigated for its potential biological activities. Studies have shown that this compound exhibits significant anti-inflammatory and anticancer properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 2-chloro-5-fluoro-1H-indole-3-carbaldehyde can selectively inhibit the activity of certain kinases involved in cancer cell proliferation, making it a promising lead compound for the development of targeted cancer therapies.
Beyond its direct biological activities, 2-chloro-5-fluoro-1H-indole-3-carbaldehyde has also been used as a building block in the synthesis of more complex molecules with therapeutic potential. For example, it has been employed in the preparation of indole-based derivatives that exhibit potent antiviral activity against various pathogens, including HIV and hepatitis C virus (HCV). These findings highlight the versatility of this compound as a starting material for drug discovery efforts.
The pharmacological profile of 2-chloro-5-fluoro-1H-indole-3-carbaldehyde has also been explored in preclinical studies. Animal models have shown that this compound can effectively reduce inflammation and tumor growth without causing significant toxicity or adverse effects. These results are encouraging and suggest that further clinical evaluation may be warranted to assess its safety and efficacy in human subjects.
In conclusion, 2-chloro-5-fluoro-1H-indole-3-carbaldehyde (CAS No. 535925-49-6) is a multifaceted organic compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights into the properties and potential uses of this compound will emerge, further expanding its impact on human health.
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